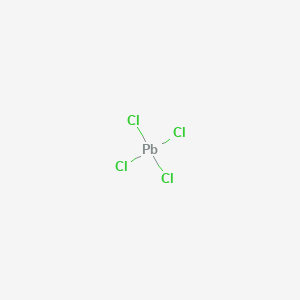

Lead tetrachloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lead tetrachloride, also known as this compound, is a useful research compound. Its molecular formula is PbCl4 and its molecular weight is 349 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Hydrochloric Acid - Chlorides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Properties

Lead tetrachloride is synthesized through a reaction involving lead(II) chloride, hydrochloric acid, and chlorine gas. The reaction proceeds as follows:

-

Formation of Chloroplumbic Acid :

PbCl2+2HCl+Cl2→H2PbCl6

-

Conversion to Ammonium Salt :

H2PbCl6+2NH4Cl→(NH4)2PbCl6+2HCl

-

Isolation of this compound :

(NH4)2PbCl6+H2SO4→PbCl4+2HCl+(NH4)2SO4

This compound appears as a yellow oily liquid that is stable below 0 °C but decomposes at approximately 50 °C, releasing chlorine gas and forming lead dichloride:

Chemical Reactions and Syntheses

This compound is utilized as a reagent in organic synthesis and chemical reactions due to its ability to act as a strong oxidizing agent. Its reactivity makes it suitable for the preparation of various lead-containing compounds and coordination complexes.

Ferroelectric Materials

Recent studies indicate that hybrid organic-inorganic materials containing this compound exhibit ferroelectric properties. For instance, bis-benzylammonium this compound has been identified as a room-temperature ferroelectric semiconductor, which can be pivotal in developing advanced electronic devices .

Biological Studies

Research has shown that this compound can affect human erythrocyte membranes, leading to increased permeability and cellular damage at higher concentrations. This property is significant for studying the toxicological effects of lead compounds on human health .

Glass and Ceramics Production

This compound is employed in the glass industry as an intermediate in producing specialty glasses that require specific optical properties. It enhances the refractive index and durability of glass products.

Lead-Based Batteries

While this compound itself is not directly used in batteries, its derivatives play a crucial role in manufacturing lead-acid batteries, where lead oxides derived from this compound are essential components for electrodes .

Case Studies

化学反応の分析

Decomposition Reactions

PbCl₄ is thermally unstable, decomposing exothermically above 50°C :

PbCl4→PbCl2+Cl2(g)ΔH<0

Factors Influencing Stability

| Factor | Effect on Decomposition |

|---|---|

| Temperature (>50°C) | Accelerates decomposition |

| Light exposure | Promotes explosive decomposition |

| Storage conditions | Stable under H₂SO₄ at -80°C in darkness |

Comparative Stability of Group 14 Tetrachlorides

| Compound | Decomposition Temperature | Primary Products |

|---|---|---|

| CCl₄ | >600°C | No decomposition |

| SiCl₄ | >500°C | SiCl₂ + Cl₂ (minor) |

| PbCl₄ | 50°C | PbCl₂ + Cl₂ |

Hydrolysis Reactions

PbCl₄ reacts vigorously with water due to accessible Pb(IV) orbitals :

PbCl4+2H2O→PbO2(s)+4HCl(g)

Mechanistic Insights

-

Steric Accessibility : Larger Pb atom allows water to attack without steric hindrance .

-

Orbital Contribution : Empty 6p/d orbitals accept lone pairs from water, lowering activation energy .

Comparison with Other Group 14 Chlorides

| Compound | Hydrolysis Products | Reactivity |

|---|---|---|

| CCl₄ | No reaction | Chemically inert |

| SiCl₄ | SiO₂ + HCl | Violent reaction |

| PbCl₄ | PbO₂ + HCl | Rapid, exothermic |

Redox Behavior

PbCl₄ acts as a strong oxidizing agent due to Pb(IV)'s tendency to revert to Pb(II):

-

Reaction with Sulfur Dioxide

PbCl4+SO2→PbCl2+SO2Cl2 -

Interaction with Organic Compounds

PbCl₄ oxidizes alkenes to dichlorides, though this is less common due to its instability .

Stability in Aqueous Systems

Double salts of PbCl₄ (e.g., (NH₄)₂PbCl₆) decompose in water :

(NH4)2PbCl6+H2O→PbO2+2NH4Cl+2HCl+Cl2(g)

Critical Observations

-

Decomposition releases Cl₂ gas, complicating hydrolysis product identification .

-

Ionic Pb(II) compounds (e.g., PbCl₂) show higher aqueous stability due to lattice energy .

Thermodynamic and Kinetic Data

| Property | Value | Source |

|---|---|---|

| Bond Energy (Pb–Cl) | 243 kJ·mol⁻¹ | |

| Melting Point | -15°C | |

| Density | 3,200 kg·m⁻³ | |

| ΔG° (Decomposition) | -67 kJ·mol⁻¹ (estimated) |

特性

CAS番号 |

13463-30-4 |

|---|---|

分子式 |

PbCl4 Cl4P |

分子量 |

349 g/mol |

IUPAC名 |

tetrachloroplumbane |

InChI |

InChI=1S/4ClH.Pb/h4*1H;/q;;;;+4/p-4 |

InChIキー |

PJYXVICYYHGLSW-UHFFFAOYSA-J |

SMILES |

Cl[Pb](Cl)(Cl)Cl |

正規SMILES |

Cl[Pb](Cl)(Cl)Cl |

Key on ui other cas no. |

13463-30-4 |

同義語 |

lead tetrachloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。